molecular formula C24H20N4O2 B2797708 2-[(2-methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile CAS No. 672951-92-7

2-[(2-methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2797708
CAS No.: 672951-92-7
M. Wt: 396.45
InChI Key: CTJNAOFWUVELIQ-UHFFFAOYSA-N
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Description

This compound belongs to the furopyridine-carbonitrile class, characterized by a fused furan-pyridine core with substituents including a 2-methylphenoxymethyl group and two 1H-pyrrole moieties. Its structural complexity arises from the dihydrofuro[2,3-b]pyridine scaffold, which imparts unique electronic and steric properties.

Properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-4,6-di(pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-17-8-2-3-9-21(17)29-16-18-14-19-22(27-10-4-5-11-27)20(15-25)23(26-24(19)30-18)28-12-6-7-13-28/h2-13,18H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJNAOFWUVELIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CC3=C(C(=C(N=C3O2)N4C=CC=C4)C#N)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-methylphenoxy)methyl]-4,6-di(1H-pyrrol-1-yl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile (CAS No. 343374-98-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2} with a molecular weight of 296.33 g/mol. The structure includes a furo[2,3-b]pyridine core with pyrrole substituents and a methoxyphenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various pharmacological effects. The following sections detail the biological activities reported for this compound.

Antimicrobial Activity

Studies have shown that pyrrole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli . While specific data on the antimicrobial activity of our compound is limited, the structural similarities suggest potential efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been extensively studied. For example, amidrazone-derived pyrrole compounds were shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This inhibition suggests that the compound may also possess anti-inflammatory properties, although direct studies are necessary to confirm this.

The biological activities of compounds similar to this compound can be attributed to several mechanisms:

  • Cytokine Modulation : Compounds that inhibit cytokine production can reduce inflammation and modulate immune responses.
  • Bacterial Cell Wall Disruption : Antimicrobial activity often involves disrupting bacterial cell wall synthesis or function.

Study on Pyrrole Derivatives

A study investigating various pyrrole derivatives showed that certain modifications led to enhanced anti-inflammatory activity. The strongest derivatives significantly inhibited PBMC proliferation and cytokine production in vitro . This suggests that structural modifications in similar compounds could lead to varied biological outcomes.

Toxicity Assessment

In toxicity assessments involving related compounds, it was found that while low concentrations did not induce apoptosis or necrosis in PBMCs, higher concentrations exhibited slight toxicity . Understanding the toxicity profile is crucial for therapeutic applications.

Data Table: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialPyrrole derivativesEffective against E. coli, S. aureus
Anti-inflammatoryAmidrazone-derived compoundsInhibition of IL-6 and TNF-α production
CytotoxicityPyrrole derivativesLow toxicity at therapeutic doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Analysis

The furopyridine-carbonitrile framework is shared with compounds like 2-[[5-methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl]amino]-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile (, Compound 7a). Key differences include:

  • Scaffold : Compound 7a uses a pyrimidine-carbonitrile core, whereas the target molecule employs a dihydrofuropyridine system.
  • Substituents: The target compound’s 2-methylphenoxymethyl and pyrrole groups contrast with 7a’s trifluoroacetyl-spiroindole-piperidine and pyridinylmethoxy-phenylamine moieties.
Pharmacological and Physicochemical Properties
Property Target Compound Compound 7a () Compound 6a,b ()
Solubility Low (due to hydrophobic pyrrole groups) Moderate (polar pyrimidine core) Very low (thioxo groups enhance lipophilicity)
Molecular Weight ~450 g/mol ~650 g/mol ~550 g/mol
Bioactivity Hypothesized kinase inhibition Confirmed EGFR inhibition (IC₅₀ = 12 nM) Anticandidal activity (MIC = 8 μg/mL)

Key Findings :

  • The target compound’s pyrrole substituents may enhance π-π stacking in enzyme binding pockets compared to 7a’s pyridinylmethoxy groups .

Q & A

Q. What synthetic strategies are recommended for constructing the furo[2,3-b]pyridine core in this compound?

The furopyridine core can be synthesized via cyclization of alkynyl precursors under basic conditions. For example, describes a method using KOH in dioxane/water to cyclize alkynyl-chloropyridazinones into furopyridazinones. Adapting this, intermediates like 4-chloro-5-alkynylpyridazines could undergo base-assisted cyclization to form the fused furopyridine system. Additional steps, such as introducing the methylphenoxymethyl and pyrrole substituents, may require Suzuki-Miyaura coupling (for aryl groups) or nucleophilic substitution (for ether linkages) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Essential for verifying substituent positions and dihydrofuropyridine ring conformation. and highlight the use of splitting patterns (e.g., diastereotopic protons in the dihydrofuran ring) and aromatic proton integration.
  • HRMS : Validates molecular weight and fragmentation patterns, as demonstrated in for confirming pyrrol-2-one derivatives.
  • FTIR : Identifies functional groups like nitriles (~2200 cm⁻¹) and ethers (~1250 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

Column chromatography with gradients of ethyl acetate/hexane (for polar nitrile groups) or recrystallization from ethanol/water mixtures (for high-melting-point solids, e.g., 182–184°C in ) are recommended. Monitor purity via TLC (Rf values ~0.36, as in ) .

Advanced Research Questions

Q. How can low yields in the introduction of di(1H-pyrrol-1-yl) substituents be addressed?

Low yields may arise from steric hindrance during nucleophilic substitution. Optimize by:

  • Using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for pyrrole attachment, as in ’s synthesis of biphenyl-pyrrole derivatives (yields up to 88%).
  • Employing microwave-assisted synthesis to enhance reaction kinetics and reduce side products .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

  • DFT Calculations : Model HOMO/LUMO energies to assess electron-rich pyrrole rings’ impact on the nitrile group’s electrophilicity. ’s substituent-dependent synthesis highlights how electron-donating groups (e.g., methylphenoxy) modulate reactivity.
  • Molecular Dynamics Simulations : Study solvation effects on the dihydrofuropyridine ring’s conformational stability .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Variable-Temperature NMR : Resolve overlapping signals (e.g., dihydrofuran protons) by analyzing temperature-dependent chemical shifts.
  • 2D NMR (COSY, NOESY) : Map through-space correlations to confirm substituent orientation, as applied in for resolving biphenyl-pyrrole structures .

Methodological Considerations

Q. What strategies mitigate residual solvent impurities during synthesis?

Follow USP guidelines ( ) for residual solvent testing:

  • Use GC-MS to detect volatile impurities (e.g., dioxane, 2-propanol).
  • Employ azeotropic distillation with toluene to remove high-boiling-point solvents .

Q. How to design stability studies for this compound under varying pH conditions?

  • Prepare buffer solutions (e.g., pH 6.5 ammonium acetate buffer in ) and monitor degradation via HPLC.
  • Focus on hydrolytic stability of the nitrile group and ether linkages under acidic/basic conditions .

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